2,2-Diethoxyethyl benzoate

説明

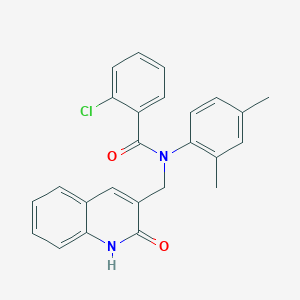

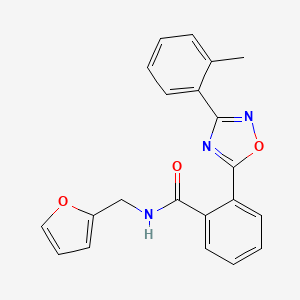

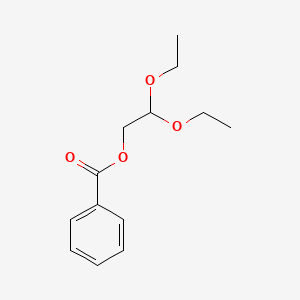

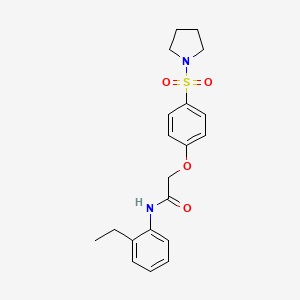

2,2-Diethoxyethyl benzoate is a chemical compound with the molecular formula C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da . It is also known by other names such as BENZOYLOXY ACETALDEHYDE DIETHYL ACETAL and Ethanol, 2,2-diethoxy-, benzoate .

Molecular Structure Analysis

The molecular structure of 2,2-Diethoxyethyl benzoate consists of 13 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The structure is characterized by a benzoate group attached to a 2,2-diethoxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Diethoxyethyl benzoate include a boiling point of approximately 307.09°C and a melting point of approximately 63.48°C . The compound is also characterized by a log octanol-water partition coefficient (Log Kow) of 2.20, indicating its relative solubility in octanol and water .科学的研究の応用

Reactions Under Horner-Wadsworth-Emmons Conditions : Methyl 2-[(diethoxyphosphoryl)methyl]benzoate, a related compound, reacts with several aldehydes to produce alkenylphosphonate as the major product, which has implications in organic synthesis (Baird et al., 2011).

Glycosyltransferase Activity in Arabidopsis : Research on benzoates, a class of natural products, showed that they exist as free forms and as conjugates with other metabolites in plants. This study has significant implications for understanding plant biochemistry and biotransformations (Lim et al., 2002).

Solid Phase Synthesis of RNA and DNA-RNA Mixtures : Selective benzoylation of ribonucleosides, including those with benzoate groups, has enabled the easy preparation and isolation of DNA and RNA mixtures, important for molecular biology and genetic research (Kempe et al., 1982).

Enzyme-Catalyzed Asymmetrization of 1,3-Propanediols : The use of benzoate in the lipase-catalyzed asymmetrization of 2,2-disubstituted 1,3-propanediols leads to products bearing chiral quaternary carbon centers, which are stable against racemization. This has implications for stereochemical aspects of organic synthesis (Akai et al., 1997).

Catalytic Activity and Magnetism in Cu(ii) Complexes : The study of Cu(ii) complexes with aminoalcohol and benzoate ligands revealed insights into their structures, magnetism, and catalytic activities. This research is relevant for materials science and catalysis (Sama et al., 2017).

Selective Synthesis of 2-methoxy Phenyl Benzoate : Novel alkali-promoted hydrotalcite was used for the efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride, demonstrating applications in green chemistry (Bhanawase & Yadav, 2017).

Reduction of Methyl Benzoate and Benzoic Acid on Yttrium Oxide : This study on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst provides valuable insights for catalysis and surface chemistry (King & Strojny, 1982).

Benzoate-Coenzyme A Ligase in Bacterial Metabolism : The purification and study of benzoate-coenzyme A ligase from Rhodopseudomonas palustris, a bacterium involved in the anaerobic degradation of benzoate, are crucial for understanding bacterial metabolism (Geissler et al., 1988).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl benzoate, indicates that it is classified as a flammable liquid (Category 4, H227) and poses a short-term (acute) aquatic hazard (Category 2, H401) . It’s important to handle 2,2-Diethoxyethyl benzoate with care, avoiding heat, sparks, open flames, and hot surfaces . It’s also advised to avoid release to the environment .

特性

IUPAC Name |

2,2-diethoxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKKHAZEIWDXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473583 | |

| Record name | 2,2-diethoxyethyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64904-47-8 | |

| Record name | 2,2-diethoxyethyl Benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)